molecular formula C10H22N2 B13642771 N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine

Cat. No.: B13642771
M. Wt: 170.30 g/mol
InChI Key: ZLIOEJZRSJJXFU-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine typically involves the reductive amination of 4-piperidone with isopropylamine and formaldehyde. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .

Scientific Research Applications

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, piperidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-N-(propan-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,4-dimethyl-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-9(2)12(4)10(3)5-7-11-8-6-10/h9,11H,5-8H2,1-4H3

InChI Key

ZLIOEJZRSJJXFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1(CCNCC1)C

Origin of Product

United States

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